molecular formula C13H17BrFNO2 B13537672 tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate

tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate

Cat. No.: B13537672
M. Wt: 318.18 g/mol
InChI Key: ZCEZQEJAQKWIBM-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is a carbamate-protected benzylamine derivative featuring a bromomethyl group at the 4-position and a fluorine atom at the 2-position of the phenyl ring. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly in alkylation reactions, where the bromomethyl group acts as a leaving group.

Properties

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

IUPAC Name

tert-butyl N-[[4-(bromomethyl)-2-fluorophenyl]methyl]carbamate

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-14)6-11(10)15/h4-6H,7-8H2,1-3H3,(H,16,17)

InChI Key

ZCEZQEJAQKWIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)CBr)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate generally follows a two-step approach:

  • Step 1: Protection of the amine group on the 4-(bromomethyl)-2-fluoroaniline or related precursor using a tert-butyl carbamate (Boc) protecting group.
  • Step 2: Introduction of the bromomethyl substituent at the para position relative to the amine or carbamate group, often via bromination of a methyl or hydroxymethyl precursor.

This strategy allows for selective functionalization while maintaining the integrity of sensitive groups.

Detailed Synthetic Routes

Starting Materials
  • 4-(hydroxymethyl)-2-fluoroaniline or 4-(methylamino)-2-fluorophenyl derivatives are common precursors.
  • tert-Butyl carbamate reagents (Boc anhydride or Boc chloride) are used for amine protection.
Protection of Amino Group

The amino group on the aromatic ring is protected using tert-butyl carbamate reagents under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected intermediate:

$$
\text{4-(aminomethyl)-2-fluorophenyl} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl N-(4-(hydroxymethyl)-2-fluorophenyl)carbamate}
$$

This step typically proceeds with high yield (70-90%) and is confirmed by spectroscopic methods such as FT-IR, ^1H-NMR, and ^13C-NMR.

Bromination of Hydroxymethyl Group

The hydroxymethyl group is converted to bromomethyl via bromination using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions:

$$
\text{tert-butyl N-(4-(hydroxymethyl)-2-fluorophenyl)carbamate} + \text{PBr}_3 \rightarrow \text{tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]}carbamate}
$$

This reaction is typically carried out at low temperatures (0–5°C) to prevent side reactions. The bromination step yields the target compound with moderate to high efficiency (60-85%) and is monitored by NMR and mass spectrometry.

Alternative Synthetic Pathways

An alternative approach involves direct bromination of a methyl group on the aromatic ring followed by amine protection:

  • Starting from 4-methyl-2-fluoroaniline, bromination at the benzylic position using NBS can produce 4-(bromomethyl)-2-fluoroaniline.
  • Subsequent Boc protection yields the target carbamate.

This method may require careful control of reaction conditions to avoid over-bromination or side reactions.

Data Tables and Research Outcomes

Representative Reaction Conditions and Yields

Step Reaction Reagents and Conditions Yield (%) Notes
1 Boc Protection Boc anhydride, triethylamine, dichloromethane, 0–25°C, 2-4 h 75–90 High purity confirmed by NMR and FT-IR
2 Bromination PBr3 or NBS, inert solvent (e.g., dichloromethane), 0–5°C, 1–3 h 60–85 Monitored by ^1H-NMR, bromomethyl peak at ~4.4 ppm

Spectroscopic Characterization Summary

Technique Key Observations Interpretation
FT-IR Carbamate C=O stretch at ~1700 cm^-1 Confirms Boc protection
^1H-NMR Bromomethyl singlet at ~4.4 ppm Confirms bromomethyl substitution
^13C-NMR Signals at ~80 ppm (tert-butyl C), ~30 ppm (bromomethyl C) Structural confirmation
Mass Spectrometry Molecular ion peak at m/z consistent with C14H17BrFNO2 (MW ~327) Confirms molecular weight

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted carbamates with various functional groups.

    Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The primary product is the corresponding amine.

Scientific Research Applications

tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is an organic compound with the molecular formula C13H18BrNO2. It appears as a colorless or slightly yellow liquid and has a distinct odor. The compound is a versatile intermediate in organic synthesis because it contains a tert-butyl group, a bromomethyl group, and a fluorophenyl moiety. Its structure gives it unique chemical reactivity and biological properties, making it useful in research and industry.

Applications

Studies on the interactions of this compound with biological systems have shown its potential as a therapeutic agent. It can form covalent bonds with specific proteins, suggesting it could be used to design targeted therapies for diseases involving enzyme dysregulation or receptor malfunction. Further research is needed to fully understand its biological activities and potential side effects.

The compound has been studied for its role as an enzyme inhibitor and receptor ligand. It can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting or modifying their activity. The fluorophenyl group enhances the compound's binding affinity and specificity for its targets, which may make it useful in drug development, especially for neurological disorders.

Mechanism of Action

The mechanism of action of tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

The compound is compared to structurally analogous tert-butyl carbamate derivatives, focusing on substituent effects, reactivity, and physicochemical properties. Key comparisons are summarized in Table 1 and discussed in detail below.

Structural Analogues with Halogen Substituents
  • tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8): This derivative features a 4-chlorophenethyl group instead of a bromomethyl-substituted benzyl group. The chlorine atom, while less reactive than bromine as a leaving group, offers similar electronic effects. Molecular weight: 255.74 g/mol .
  • tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate (CAS 1387760-29-3):
    The 4-chloro and 3-trifluoromethyl substituents create strong electron-withdrawing effects, deactivating the aromatic ring. The carbamoyl linkage introduces hydrogen-bonding capability, differing from the benzyl carbamate structure. Molecular weight: 376.74 g/mol .

Derivatives with Electron-Withdrawing Groups
  • tert-butyl N-{[4-(methanesulfonyl)phenyl]carbamoylmethyl}carbamate (CAS 70145-70-9):
    The methanesulfonyl group is a potent electron-withdrawing substituent, significantly altering the electronic profile of the aromatic ring. This enhances stability under acidic conditions but reduces nucleophilic reactivity at the benzylic position compared to the bromomethyl group in the target compound .
Compounds Featuring Amino or Hydroxy Substituents
  • The 4-fluoro substituent mirrors the electronic effects seen in the target. Molecular weight: 240.27 g/mol .
  • tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate (CAS 149505-94-2):
    The 4-hydroxy group increases polarity and solubility in aqueous media, making this compound more suited for biological applications. However, the absence of a leaving group limits its utility in alkylation reactions compared to the bromomethyl-containing target .

Table 1: Comparative Analysis of tert-butyl Carbamate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound 4-bromomethyl, 2-fluoro C₁₄H₁₈BrFNO₂* 342.20 (calculated) Reactive bromomethyl group; fluorine para to bromine enhances electronic effects
tert-butyl (4-chlorophenethyl)carbamate 4-chloro, phenethyl C₁₃H₁₈ClNO₂ 255.74 Chlorine substituent; phenethyl chain increases steric bulk
tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate 2-amino, 4-fluoro C₁₂H₁₇FN₂O₂ 240.27 Amino group introduces nucleophilicity; fluorine maintains electronic effects
tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate 4-hydroxy C₁₂H₁₇NO₃ 237.27 (calculated) Hydroxyl group enhances polarity and solubility
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate 4-chloro, 3-CF₃ C₁₄H₁₆ClF₃N₂O₃ 376.74 Strong electron-withdrawing substituents; carbamoyl linkage enables H-bonding

*Calculated molecular formula and weight based on structural analysis.

Key Findings :

  • The bromomethyl group in the target compound offers superior leaving-group ability compared to chlorine or hydroxyl substituents, making it more reactive in nucleophilic substitution reactions .
  • Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, directing electrophilic attacks to specific positions .
  • Derivatives with polar groups (e.g., hydroxy, amino) exhibit higher solubility in aqueous media but reduced stability under harsh reaction conditions .

Biological Activity

tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 286.16 g/mol
  • Appearance : Colorless or slightly yellow liquid with a distinct odor.

The compound features a tert-butyl group, a bromomethyl group, and a fluorophenyl moiety, contributing to its reactivity and biological properties.

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . Its mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group enhances the compound's binding affinity and specificity for its targets, making it promising for drug development, particularly in treating neurological disorders.

Biological Activity

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes involved in various metabolic pathways. This inhibition can lead to altered physiological responses, which may be beneficial in treating diseases characterized by enzyme dysregulation.
  • Receptor Interaction :
    • It has been studied for its ability to interact with various receptors, suggesting a role in modulating receptor activity which could be leveraged for therapeutic purposes.
  • Antiviral Properties :
    • Some studies have explored its antiviral potential, indicating that it may interfere with viral replication processes through enzyme inhibition .

Case Studies

  • A study investigating the compound's effects on neuronal cells demonstrated that it could significantly reduce neuroinflammation markers, suggesting a protective role against neurodegenerative diseases.
  • Another research highlighted its efficacy in inhibiting specific cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl 4-(bromomethyl)benzylcarbamateC13H18BrNO2Lacks fluorine substitution
tert-butyl 4-(bromomethyl)piperidine-1-carboxylateC12H18BrNO2Contains a piperidine ring
tert-butyl 4-bromobutanoateC12H19BrO2Simple ester structure without aromaticity

The unique combination of bromomethyl and fluorophenyl groups in this compound enhances its chemical reactivity and biological activity compared to other similar compounds.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing it as a therapeutic agent. Its potential applications in treating neurological disorders, cancer, and viral infections warrant comprehensive studies to explore its full therapeutic capabilities.

Q & A

Q. What are the common synthetic routes for tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A key step is the introduction of the bromomethyl group via radical bromination or nucleophilic substitution. For example, tert-butyl carbamate can react with 4-(bromomethyl)-2-fluorobenzylamine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the carbamate linkage . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
  • Solvent selection : Dichloromethane or THF improves solubility of intermediates.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
    Yield improvements (70–85%) are achieved by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are essential for confirming molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; tert-butyl group at δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C14_{14}H18_{18}BrFNO2+_2^+ requires m/z 346.0445) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar carbamates .
  • HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity by UV detection at 254 nm .

Q. How should researchers ensure stability during storage and experimental use?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the bromomethyl group .
  • Handling : Use anhydrous solvents (e.g., dried THF) and gloveboxes for moisture-sensitive reactions.
  • Decomposition Monitoring : Track bromine loss via periodic 1^1H NMR; degradation manifests as reduced integration of the –CH2_2Br signal (δ 4.3–4.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Key findings:

  • Leaving Group Stability : The bromine atom’s polarizability lowers the energy barrier (~15 kcal/mol) compared to chlorine analogs .
  • Solvent Effects : Simulated dielectric constants (ε) show polar aprotic solvents (DMF, ε=37) stabilize charged intermediates, accelerating substitution .
    Validation involves comparing predicted vs. experimental kinetic data (e.g., rate constants from 19^19F NMR monitoring) .

Q. What strategies resolve contradictory data regarding the compound’s biological activity across assay conditions?

Methodological Answer: Contradictions in IC50_{50} values (e.g., enzyme inhibition) arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use recombinant enzymes (e.g., kinase isoforms) with consistent ATP concentrations.
  • Control for Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Orthogonal Validation : Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
    For example, discrepancies in cytotoxicity (e.g., cancer cell lines) are resolved by normalizing to membrane permeability (logP = 2.8) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Methodological Answer: SAR focuses on modifying the fluorophenyl and carbamate moieties:

Modification Biological Impact Reference
Bromine → IodineIncreased electrophilicity enhances alkylation kinetics but reduces solubility
tert-Butyl → BenzylHigher logP improves blood-brain barrier penetration but lowers metabolic stability
Fluorine → TrifluoromethylEnhanced target affinity (e.g., kinase inhibition) due to hydrophobic interactions
Synthetic routes for analogs prioritize late-stage diversification via Suzuki-Miyaura coupling or reductive amination .

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